

Technical Guide: 2-(3-bromophenyl)naphthalene (CAS 667940-23-0)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(3-Bromophenyl)naphthalene

Cat. No.: B1290009

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of **2-(3-bromophenyl)naphthalene**, CAS number 667940-23-0. The information is curated for researchers in organic synthesis, materials science, and drug discovery.

Core Compound Properties

2-(3-bromophenyl)naphthalene is a brominated aromatic hydrocarbon.^[1] Its structure, featuring a naphthalene core attached to a bromophenyl group, makes it a valuable intermediate in organic synthesis.^{[2][3]} The presence of the bromine atom allows for a variety of cross-coupling reactions, enabling the construction of more complex molecular architectures.
^[2]

Physicochemical Data

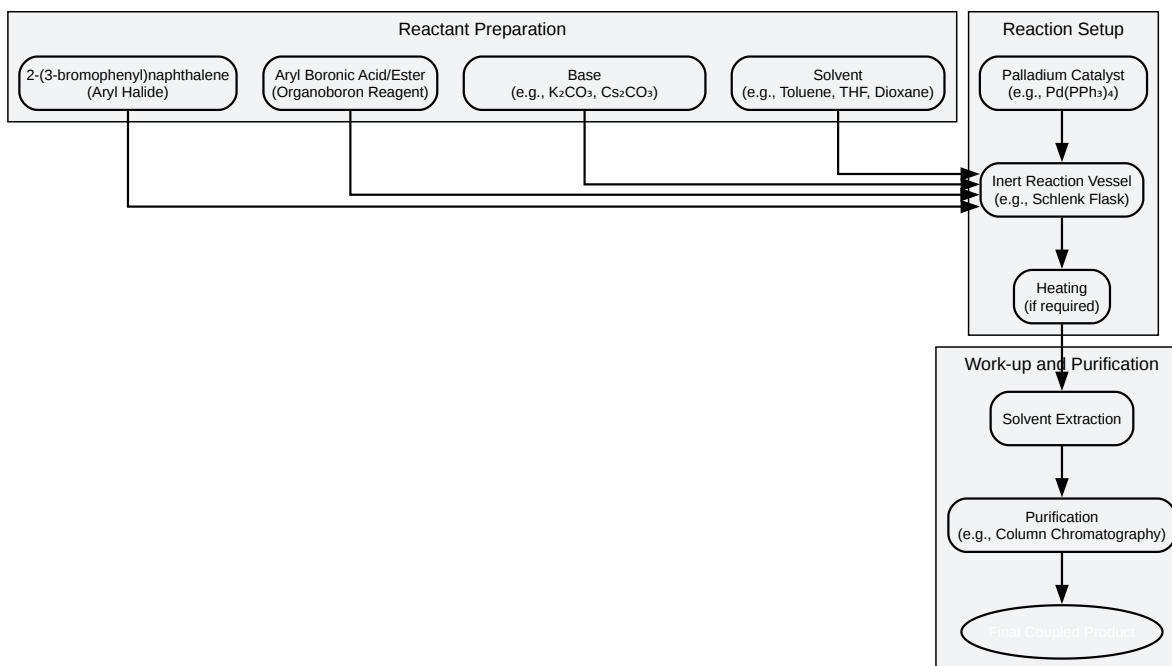
The key physicochemical properties of **2-(3-bromophenyl)naphthalene** are summarized in the table below.

Property	Value	References
CAS Number	667940-23-0	[4] [5]
Molecular Formula	C ₁₆ H ₁₁ Br	[4] [5]
Molecular Weight	283.16 g/mol	[4] [5]
Appearance	White to yellow to orange solid/powder/crystal	[6] [7] [8]
Melting Point	97.0 to 101.0 °C	[4] [6]
Boiling Point	385.2 ± 11.0 °C (Predicted)	[4] [6]
Density	1.381 ± 0.06 g/cm ³ (Predicted)	[5] [6]
Storage Temperature	Room Temperature, sealed in a dry, cool, and dark place	[6] [7]
Solubility	Soluble in common organic solvents like Toluene, THF, and Chloroform. Insoluble in water.	[9] [10]

Spectral and Computational Data

Identifier	Value	References
SMILES	BrC1=CC(C2=CC=C3C=CC=CC3=C2)=CC=C1	[11]
InChIKey	FWPXWVYUNHYGPE-UHFFFAOYSA-N	[12]
PSA	0	[12]
XLogP3	5.5	[12]

Synthesis and Reactivity


2-(3-bromophenyl)naphthalene is primarily used as a building block in more complex organic syntheses. The bromine atom is a key functional group that enables its participation in various palladium-catalyzed cross-coupling reactions.[\[2\]](#)

Suzuki-Miyaura Coupling: A Key Application

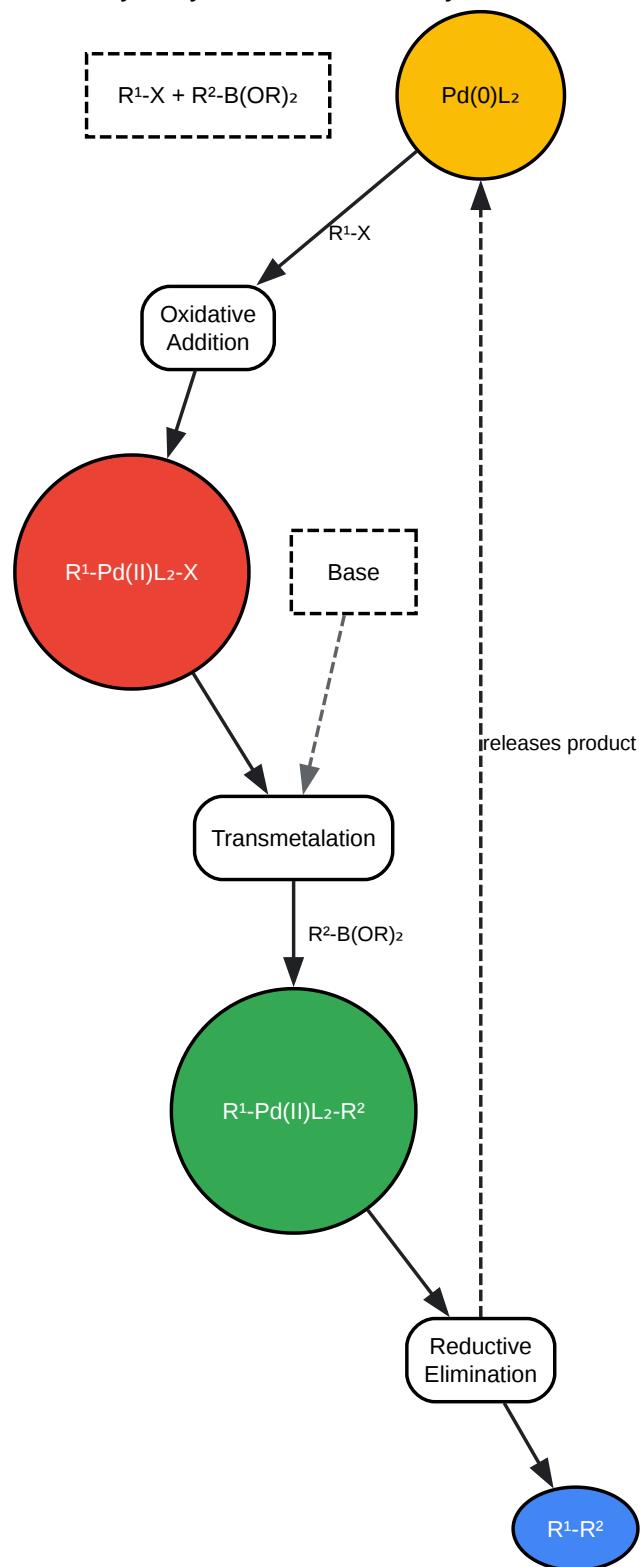
A primary application of **2-(3-bromophenyl)naphthalene** is in Suzuki-Miyaura coupling reactions.^{[2][13]} This reaction forms a new carbon-carbon bond by coupling the organohalide (**2-(3-bromophenyl)naphthalene**) with an organoboron species in the presence of a palladium catalyst and a base.^[13] This method is widely used to synthesize polyolefins, styrenes, and substituted biphenyls.^[13]

The general workflow for a Suzuki-Miyaura coupling reaction involving **2-(3-bromophenyl)naphthalene** is depicted below.

General Workflow for Suzuki-Miyaura Coupling

[Click to download full resolution via product page](#)

General Workflow for Suzuki-Miyaura Coupling


Experimental Protocol: Suzuki-Miyaura Coupling

The following is a representative, general protocol for a Suzuki-Miyaura coupling reaction using **2-(3-bromophenyl)naphthalene**. Specific conditions may vary based on the boronic acid used.

- Reactant Preparation: In a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), combine **2-(3-bromophenyl)naphthalene** (1 equivalent), the desired arylboronic acid or ester (1.1-1.5 equivalents), and a base such as potassium carbonate or cesium carbonate (2-3 equivalents).
- Solvent and Catalyst Addition: Add a degassed solvent, such as toluene, THF, or dioxane. [13] To this mixture, add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) ($\text{Pd}(\text{PPh}_3)_4$) (0.01-0.05 equivalents).
- Reaction Execution: The reaction mixture is typically heated to reflux (80-110 °C) and stirred for several hours until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
- Work-up: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
- Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield the desired biaryl product.

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established mechanism involving three key steps: oxidative addition, transmetalation, and reductive elimination.

Catalytic Cycle of the Suzuki-Miyaura Reaction

[Click to download full resolution via product page](#)

Catalytic Cycle of the Suzuki-Miyaura Reaction

Applications in Materials Science

2-(3-bromophenyl)naphthalene is a crucial intermediate in the synthesis of materials for Organic Light-Emitting Diodes (OLEDs).^[2] It serves as a building block for creating organic semiconductors, which are the light-emitting components in OLED displays and lighting.^{[2][14]} The naphthalene core is a widely used building block for blue-light-emitting polymers in OLEDs.^[15] The ability to functionalize this molecule via cross-coupling reactions is critical for fine-tuning the electronic and photophysical properties of these advanced materials to achieve desired color, brightness, and efficiency.^{[2][9]}

Biological and Pharmacological Context

While **2-(3-bromophenyl)naphthalene** itself is primarily a synthetic intermediate with limited publicly available data on its specific biological activity, the naphthalene scaffold is a well-recognized privileged structure in medicinal chemistry.^[11] Naphthalene derivatives have been extensively investigated and developed as therapeutic agents across various disease areas.

General Biological Activities of Naphthalene Derivatives

- **Anticancer Activity:** Numerous naphthalene derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of signaling pathways, induction of apoptosis, and cell cycle arrest.^{[11][16][17]} Some have been investigated as inhibitors of targets like STAT3 and tubulin.^{[8][16]}
- **Antimicrobial and Antifungal Activity:** The naphthalene moiety is present in compounds with significant antibacterial and antifungal properties.^{[17][18]}
- **Anti-inflammatory Activity:** Naphthalene-based structures are found in well-known anti-inflammatory drugs.^{[11][17]}

It is important to note that the toxicity of naphthalene and its metabolites has been documented.^{[19][20][21][22]} Naphthalene can cause hemolytic anemia, particularly in individuals with glucose-6-phosphate dehydrogenase (G6PD) deficiency.^{[20][21][22]}

Due to the lack of specific studies on the biological effects of **2-(3-bromophenyl)naphthalene**, any research in a biological context should be preceded by a thorough toxicological evaluation.

The primary value of this compound for drug development professionals currently lies in its utility as a scaffold for the synthesis of more complex, biologically active molecules.

Suppliers

2-(3-bromophenyl)naphthalene is available from a number of chemical suppliers. The following table lists some of the known suppliers. This list is not exhaustive and does not constitute an endorsement.

Supplier	Purity	Available Quantities
Aaron Chemicals	>95.0%	Gram quantities
AbacipharmTech	Not specified	Catalog item
Advanced Biorganics Co., Ltd	Not specified	Inquire for details
ChemicalBook	Not specified	Inquire for details
Daken Chem	Not specified	Inquire for details
Echemi	Industrial/Pharmaceutical Grade	Inquire for details
Skyrun Industrial Co., Limited	>96%	Inquire for details
TCI (Tokyo Chemical Industry)	>95.0% (GC)	1g, 5g, Bulk inquiry

Safety and Handling

A Safety Data Sheet (SDS) should be obtained from the supplier before handling this compound.^[2] Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Handling should be performed in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.^[12] Avoid contact with skin and eyes.^[12] This material may be air-sensitive and should be stored under an inert gas.^[7]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinfo.com [nbinfo.com]
- 3. 2-(3-Bromophenyl)Naphthalene [myskinrecipes.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Synthesis of Naphthalenes and 2-Naphthols by the Electrophilic Cyclization of Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 7. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and evaluation of naphthalene derivatives as potent STAT3 inhibitors and agents against triple-negative breast cancer growth and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Naphthalene - WHO Guidelines for Indoor Air Quality: Selected Pollutants - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Naphthalene-Embedded Multi-Resonance Emitters Enabling Efficient Narrow Emissive Blue OLEDs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 14. nbinfo.com [nbinfo.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis and anticancer activity evaluation of naphthalene-substituted triazole spirodienones - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Design, Synthesis, and Biological Evaluation Studies of Novel Naphthalene-Chalcone Hybrids As Antimicrobial, Anticandidal, Anticancer, and VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 20. Naphthalene Technical Fact Sheet [npic.orst.edu]
- 21. Naphthalene Mothballs: Emerging and Recurring Issues and their Relevance to Environmental Health - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Naphthalene Toxicity: Methemoglobinemia and Acute Intravascular Hemolysis - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Guide: 2-(3-bromophenyl)naphthalene (CAS 667940-23-0)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1290009#cas-number-667940-23-0-properties-and-suppliers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com